3-methyl-5-phenyl-2(5H)-furanone
Description
Properties
CAS No. |
15121-75-2 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c1-8-7-10(13-11(8)12)9-5-3-2-4-6-9/h2-7,10H,1H3 |
InChI Key |
CLEHNEQZYAGENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
One of the most prominent applications of 3-methyl-5-phenyl-2(5H)-furanone is in antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, particularly those forming biofilms.
Case Study: Biofilm Inhibition
A study published in the Journal of Antimicrobial Chemotherapy reported that 3-methyl-5-phenyl-2(5H)-furanone inhibited biofilm formation by Klebsiella pneumoniae by 67.38%. The compound was shown to disrupt the adhesion phase of biofilm development, significantly reducing the colonization area on urethral catheters compared to controls .
| Compound | Biofilm Inhibition (%) | MIC (µg/mL) |
|---|---|---|
| 3-Methyl-5-phenyl-2(5H)-furanone | 67.38% | 15 |
| 2'-Hydroxycinnamic acid | 65.06% | Not specified |
Quorum Sensing Inhibition
3-Methyl-5-phenyl-2(5H)-furanone has been identified as a potential quorum sensing inhibitor, which can interfere with bacterial communication mechanisms that regulate virulence factors.
Research Findings
A study highlighted that this compound effectively inhibited the autoinducer hexanoyl-homoserine lactone, which is crucial for biofilm formation in pathogenic bacteria. This property suggests its potential use as an adjunct to traditional antibiotics to combat resistant strains .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, novel chiral sulfones derived from 3-methyl-5-phenyl-2(5H)-furanone exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Synthesis Table
| Derivative | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Chiral sulfone | Antibacterial against S. aureus | 8 |
| Furanone derivative | Synergistic effect with gentamicin | Not specified |
Potential in Drug Development
The unique structure of 3-methyl-5-phenyl-2(5H)-furanone makes it a candidate for drug development aimed at treating infections caused by antibiotic-resistant bacteria.
Case Study: Combination Therapy
Research has shown that combining this compound with aminoglycosides like gentamicin enhances the efficacy of treatment against S. aureus, suggesting a promising avenue for developing combination therapies that can address multi-drug resistance .
Material Science Applications
In addition to biological applications, 3-methyl-5-phenyl-2(5H)-furanone has potential uses in material science due to its chemical properties.
Research Insights
The compound's ability to form stable polymers could be explored in creating new materials with specific mechanical properties or functionalities, although detailed studies are still needed in this area .
Comparison with Similar Compounds
Halogenated Derivatives
- MX [3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone]: A chlorinated derivative with potent mutagenicity (10–35% of total mutagenic activity in chlorinated water) due to its electrophilic chlorine atoms and hydroxyl group. MX is carcinogenic in rats, inducing glandular stomach tumors and thyroid lesions .
- 3,4-Dibromo-5-hydroxy-2(5H)-furanone: Exhibits biofilm-enhancing activity against Staphylococcus aureus but inhibitory effects on Escherichia coli, demonstrating substituent-dependent biological interactions .
Cytotoxicity and Mutagenicity
- Halogen-4-alkyl-5-phenyl-3-(phenylamino)-furan-2(5H)-ones: These derivatives exhibit cytotoxicity linked to halogen and phenylamino groups, with IC50 values in low micromolar ranges against cancer cell lines .
- MX: Unlike 3-methyl-5-phenyl-2(5H)-furanone, MX’s mutagenicity arises from DNA adduct formation via its reactive chloromethyl group, causing frameshift mutations in Salmonella assays .
Table 2: Biological Activities of Select Furanones
Physicochemical and Functional Properties
Spectral Data Distinctions
- 5-Hydroxymethyl-2(5H)-furanone: NMR data (δH 4.35 ppm for CH2OH, δC 170.2 ppm for lactone carbonyl) differ from 3-methyl-5-phenyl-2(5H)-furanone, where phenyl protons resonate at δH 7.2–7.6 ppm .
- Dihydro-5-methyl-2(3H)-furanone: Saturated lactone ring reduces ring strain, shifting IR carbonyl stretches to 1770 cm⁻¹ vs. ~1750 cm⁻¹ for unsaturated analogs .
Preparation Methods
Reaction Mechanism and General Protocol
The titanium-mediated aldol addition, as described by, involves a sequential aldol condensation and lactonization. Key reagents include p-bromoacetophenone (1.00 g, 5.0 mmol), 1,1-dimethoxyacetone (1.18 g, 10.0 mmol), TiCl₄ (0.82 mL, 7.5 mmol), and Bu₃N (2.38 mL, 10.0 mmol) in dichloromethane (10.0 mL). The reaction proceeds under inert argon at −78°C, followed by gradual warming to 25°C over 14 hours.
Key Steps:
-
Aldol Addition : TiCl₄ activates the carbonyl group of p-bromoacetophenone, enabling nucleophilic attack by the enolate derived from 1,1-dimethoxyacetone.
-
Lactonization : Intramolecular esterification forms the furanone ring, facilitated by the leaving group (methoxy) in the intermediate.
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −78°C → 25°C | 56 | 98 |
| Solvent | CH₂Cl₂ | 50–56 | 95–98 |
| Stoichiometry (TiCl₄) | 1.5 equiv | 56 | 98 |
| Workup | Et₂O extraction, SiO₂ chromatography | - | 98 |
Variants with m-bromoacetophenone and p-tosyloxypropiophenone yield 50–56% under analogous conditions. The method’s limitations include sensitivity to moisture and moderate yields due to competing side reactions.
Palladium-Catalyzed Asymmetric Synthesis
Enantioselective Coupling Strategy
The patent CN1106393C discloses a Pd(0)-catalyzed route using 2,3-allenoic acid salts and aryl iodides . For example, 3-methyl-5-phenyl-2(5H)-furanone is synthesized via:
Reagents :
-
2,3-Allenoic acid (1.0 equiv)
-
Chiral organic base (e.g., cinchonidine, 1.2 equiv)
-
Aryl iodide (1.2–6.0 equiv)
-
Pd₂(dba)₃·CHCl₃ (0.05–0.10 equiv)
-
Non-polar solvent (toluene, hexane)
Stereochemical Outcomes and Scalability
| Parameter | Value |
|---|---|
| Yield | 55–90% |
| Enantiomeric Excess | 91–97% ee |
| Catalyst Loading | 5–10 mol% Pd |
| Solvent | Toluene |
This method achieves high enantioselectivity through chiral induction by the organic base, which coordinates to Pd during oxidative addition. The protocol is scalable to gram quantities with minimal racemization.
Ketene Thioacetal Cyclization Route
Reaction Pathway and Selectivity
The ketene thioacetal approach, outlined in, exploits the nucleophilic hardness of carbonyl groups. 3-Methyl-5-phenyl-2(5H)-furanone forms via cyclization of a ketene thioacetal intermediate derived from substituted acetophenones.
Typical Conditions :
-
Substrate : α,β-Unsaturated ketene thioacetal
-
Acid Catalyst : p-TsOH (10 mol%)
-
Solvent : THF, 80–120°C
-
Time : 6–12 hours
Yield Optimization and Limitations
| Factor | Effect on Yield |
|---|---|
| Temperature | 120°C maximizes cyclization |
| Solvent Polarity | THF > DCM |
| Acid Strength | p-TsOH > HCl |
Yields reach 65–70%, but the method requires stringent anhydrous conditions and exhibits limited functional group tolerance.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Ti-Mediated Aldol | 50–56 | - | Moderate | Broad substrate scope |
| Pd-Catalyzed Asymmetric | 55–90 | 91–97 | High | Enantioselectivity |
| Ketene Thioacetal | 65–70 | - | Low | No transition metals |
Mechanistic Insights :
-
Ti-Mediated : Lewis acid activation enables regioselective aldol addition but suffers from moderate yields.
-
Pd-Catalyzed : Asymmetric induction via chiral bases allows stereocontrol, critical for pharmaceutical applications.
-
Ketene Thioacetal : Acid-catalyzed cyclization avoids metal catalysts but has narrower applicability .
Q & A
How can computational chemistry methods predict the electronic properties of 3-methyl-5-phenyl-2(5H)-furanone?
Basic Research Question
Computational approaches, such as density functional theory (DFT) with the B3LYP functional and 6-31G* basis set, are used to optimize molecular structures and calculate properties like HOMO-LUMO energy gaps, ionization potential, and electron affinity. For 5-phenyl-substituted furanones, these methods reveal enhanced reactivity and antioxidativity compared to methyl or unsubstituted analogs due to electron delocalization from the phenyl group. Researchers should validate computational results with experimental spectroscopic data to ensure accuracy .
What are common synthetic routes for preparing 3-methyl-5-phenyl-2(5H)-furanone derivatives?
Basic Research Question
Synthesis often involves Lewis acid-catalyzed reactions or Michael addition-elimination processes. For example, stereoselective preparation of 5-alkoxy-3,4-dihalo derivatives can be achieved using BF₃·Et₂O as a catalyst. Functionalization at the 5-position (e.g., phenyl substitution) typically requires electrophilic aromatic substitution or palladium-catalyzed cross-coupling. Purity is confirmed via NMR and HPLC, with yields optimized by controlling reaction temperature and solvent polarity .
How do structural modifications at the 5-position of 2(5H)-furanone influence antioxidant activity?
Advanced Research Question
Substitutions at the 5-position (e.g., phenyl vs. methyl) significantly alter electron distribution. Computational studies show that 5-phenyl derivatives exhibit lower HOMO-LUMO gaps (4.2 eV vs. 5.1 eV for methyl), enhancing electron donation capacity and radical scavenging potential. Experimental validation via DPPH assays or electrochemical methods (e.g., cyclic voltammetry) is critical to correlate computational predictions with observed antioxidative behavior .
What methodological approaches assess the antibacterial efficacy of 2(5H)-furanone derivatives?
Advanced Research Question
Standard protocols include minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Biofilm inhibition studies are conducted using crystal violet staining or confocal microscopy. For structure-activity analysis, researchers compare halogenated derivatives (e.g., 3,4-dichloro analogs) to non-halogenated variants, noting enhanced activity due to electrophilic reactivity .
How can researchers resolve contradictions in reported biological activities of 3-methyl-5-phenyl-2(5H)-furanone?
Advanced Research Question
Discrepancies often arise from variations in compound purity, assay conditions (e.g., pH, solvent), or bacterial strain susceptibility. Systematic meta-analyses should control for these variables. For example, conflicting antibacterial results may be resolved by standardizing MIC protocols across labs or using isotopically labeled internal standards to verify compound stability during assays .
What spectroscopic techniques characterize the α,β-unsaturated-δ-lactone moiety in 2(5H)-furanones?
Basic Research Question
FT-IR identifies carbonyl stretching (1750–1780 cm⁻¹) and conjugated double bonds (1600–1650 cm⁻¹). ¹H NMR shows deshielded vinyl protons (δ 6.5–7.5 ppm) and lactone ring protons (δ 4.0–5.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .
What strategies enhance the stability of 5-hydroxy-2(5H)-furanone derivatives?
Advanced Research Question
Instability due to polymerization or oxidation is mitigated by storing compounds under inert gas (N₂/Ar) at –20°C. Adding radical inhibitors (e.g., BHT) or formulating as lyophilized powders improves shelf life. For lab use, derivatization (e.g., acetylation of hydroxyl groups) reduces reactivity while preserving bioactivity .
How can QSAR models predict the genotoxic potential of halogenated 2(5H)-furanone analogs?
Advanced Research Question
Quantitative structure-activity relationship (QSAR) models use descriptors like LogP, HOMO energy, and electrophilicity index. For chlorinated derivatives (e.g., MX), Ames test data train models to correlate structural features (e.g., Cl substituents) with DNA adduct formation. Cross-validation with in vitro comet assays ensures predictive accuracy .
What role does the α,β-unsaturated-δ-lactone structure play in biological activity?
Basic Research Question
The lactone’s electrophilic α,β-unsaturated carbonyl group enables Michael addition with biological nucleophiles (e.g., cysteine residues in enzymes). This reactivity underpins antimicrobial and antitumor effects. Modulating electron-withdrawing groups (e.g., Cl, NO₂) at the 3- and 4-positions fine-tunes selectivity and potency .
What experimental designs evaluate synergistic effects with existing antimicrobial agents?
Advanced Research Question
Checkerboard assays determine fractional inhibitory concentration (FIC) indices for combinations with antibiotics (e.g., β-lactams). Time-kill curves assess bactericidal synergy over 24 hours. Mechanistic studies use transcriptomics to identify pathways (e.g., efflux pump inhibition) enhanced by furanone co-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
